Regioisomeric Differentiation: LogP and H-Bond Acceptor Profile vs. 1-(Pyrimidin-2-yl)pyrrolidin-2-one
1-(Pyrimidin-2-yl)pyrrolidin-3-one (CAS 956723-06-1) demonstrates a calculated LogP of 0.2558, which is 0.3476 log units lower than its 2-pyrrolidinone regioisomer (CAS 27179-32-4, LogP 0.6034), indicating a hydrophilic shift that can improve aqueous solubility and reduce non-specific protein binding in biological assays . Additionally, the 3-one provides four hydrogen bond acceptor sites compared to three for the 2-one, offering an extra potential interaction point for target engagement or co-crystallization . The topological polar surface area (TPSA) remains identical at 46.09 Ų for both compounds .
| Evidence Dimension | Computational Physicochemical Properties (LogP, H-Bond Acceptors, TPSA) |
|---|---|
| Target Compound Data | LogP: 0.2558; H-Bond Acceptors: 4; TPSA: 46.09 Ų; Rotatable Bonds: 1 |
| Comparator Or Baseline | 1-(Pyrimidin-2-yl)pyrrolidin-2-one (CAS 27179-32-4): LogP: 0.6034; H-Bond Acceptors: 3; TPSA: 46.09 Ų |
| Quantified Difference | ΔLogP = -0.3476 (more hydrophilic); ΔH-Acceptors = +1 |
| Conditions | In silico predictions (source: ChemScene and Leyan product databases) |
Why This Matters
The 35% reduction in LogP and the additional H-bond acceptor directly influence aqueous solubility and target engagement, making the 3-one the preferred scaffold when a lower lipophilicity and stronger hydrogen-bonding capacity are required for lead optimization.
